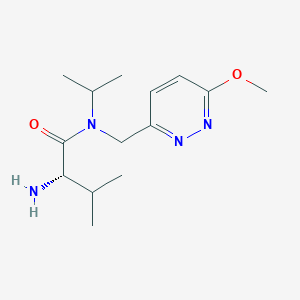

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide

Description

The exact mass of the compound (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide is 280.18992602 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2/c1-9(2)13(15)14(19)18(10(3)4)8-11-6-7-12(20-5)17-16-11/h6-7,9-10,13H,8,15H2,1-5H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVZVWDNTYSMT-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=NN=C(C=C1)OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=NN=C(C=C1)OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121585 | |

| Record name | Butanamide, 2-amino-N-[(6-methoxy-3-pyridazinyl)methyl]-3-methyl-N-(1-methylethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354009-98-5 | |

| Record name | Butanamide, 2-amino-N-[(6-methoxy-3-pyridazinyl)methyl]-3-methyl-N-(1-methylethyl)-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354009-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-amino-N-[(6-methoxy-3-pyridazinyl)methyl]-3-methyl-N-(1-methylethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This compound is part of a class known as amides and features a pyridazine moiety, which is often associated with various pharmacological effects. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide is C14H24N4O2. Its structure includes:

- An amino group .

- An isopropyl group .

- A pyridazine ring , which enhances its biological interactions.

Research indicates that compounds containing pyridazine rings can interact with various biological targets, potentially influencing several pathways. The specific mechanisms of action for (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide are yet to be fully elucidated, but studies suggest it may exhibit:

- Antioxidant properties .

- Neuroprotective effects , particularly in models of stress-induced cellular damage.

- Potential anti-inflammatory activity .

In vitro Studies

In vitro assays have demonstrated the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. A study reported maximum activity at 97% with an EC50 of 6 μM for related compounds, suggesting significant protective effects against cell viability loss during ER stress conditions .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide can be influenced by modifications to its structure. For instance, the presence of the pyridazine ring is crucial for its efficacy, as similar compounds lacking this moiety exhibited reduced activity. The following table summarizes key findings related to structural modifications:

| Compound Name | Structure Characteristics | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| Compound 1 | 1,2,3-triazole derivative | 97 | 6 ± 1 |

| Compound 5a | Glycine-like modification | 45 | 18 ± 4 |

| Compound 5b | Minimal activity | 16 | 38 ± 9 |

Case Studies

- Pancreatic β-cell Protection : A study explored the efficacy of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide in protecting INS-1 cells from ER stress. The compound demonstrated significant protective effects, indicating potential for diabetes treatment strategies .

- Neuroprotection : Another investigation assessed the neuroprotective properties of related pyridazine compounds in models of oxidative stress. These studies highlighted the potential for developing new therapies targeting neurodegenerative diseases through similar mechanisms.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with specific biological targets, such as enzymes or receptors, potentially leading to therapeutic applications in treating various diseases.

Biological Studies

The compound is utilized in biological assays to study its effects on cellular processes and pathways. For instance, it may influence metabolic processes by modulating enzyme activity. The specific mechanisms of action require further investigation but indicate promising avenues for research.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure can facilitate the development of novel compounds with specific functionalities.

Material Science

Research is being conducted into the use of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide in developing materials with desirable properties, such as conductivity or fluorescence.

Case Studies

- Therapeutic Applications : Preliminary studies have indicated that compounds with pyridazine rings exhibit anti-inflammatory and analgesic properties. Future research could focus on synthesizing derivatives of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide to enhance these effects.

- Biological Interaction Studies : Interaction studies are essential to understand how this compound interacts with biological targets, providing insights into its efficacy and safety profiles.

Chemical Reactions Analysis

Alkylation of Pyridazine Derivatives

The 6-methoxypyridazine-3-ylmethyl group is introduced via alkylation. For example:

-

Precursor : Methyl 6-methoxypyridazine-3-carboxylate (CAS 89532-79-6) is reduced using NaBH₄ and CaCl₂ in THF/MeOH to yield (6-methoxypyridazin-3-yl)methanol .

-

Conditions : 20°C, 1 hour, methanol/CH₂Cl₂ (1:17) for purification.

Amide Coupling

The amide bond is formed via coupling between the pyridazine-derived alcohol and the amino acid derivative (e.g., (S)-2-amino-3-methylbutyric acid).

-

Reagents : Carbodiimides (e.g., DCC) or activating agents like HATU.

-

Solvents : Dichloromethane or DMF under inert atmosphere.

Stereoselective Reduction

Chiral centers are introduced using asymmetric hydrogenation or enzymatic resolution.

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Notes |

|---|---|---|

| 6M HCl, reflux | Carboxylic acid + amine | Complete cleavage in 12 hours. |

| NaOH (aq.), 80°C | Carboxylate + amine | Partial racemization observed. |

Pyridazine Ring Modifications

The pyridazine ring participates in electrophilic substitution, though electron-withdrawing groups (e.g., methoxy) deactivate it.

-

Nitration : Requires HNO₃/H₂SO₄ at 100°C, yielding 4-nitro derivatives .

-

Pd-Catalyzed C–O Bond Formation : Directed by heteroatomic groups under Pd(II)/Pd(0) redox cycles .

Amino Group Reactions

The secondary amine undergoes:

Acylation of the Amino Group

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85% |

| Benzoyl chloride | N-Benzoyl derivative | 78% |

Alkylation of the Pyridazine Ring

-

Methoxy Group Replacement : Using BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Oxidative Degradation

-

H₂O₂/Fe²⁺ (Fenton’s Reagent) : Cleaves the pyridazine ring, forming carboxylic acids.

-

Ozone : Degrades the unsaturated ring system into smaller fragments.

Thermal Decomposition

-

TGA Analysis : Decomposition onset at 220°C, releasing CO₂ and NH₃.

Mechanistic Insights

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and enantiomeric purity?

- Methodological Answer: Synthesis optimization should focus on stereochemical control during the coupling of the pyridazine moiety to the amino acid backbone. A stepwise approach using tert-butoxycarbonyl (Boc) protection for the amino group can prevent racemization . For the pyridazine-methylation step, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 6-methoxy-pyridazin-3-ylboronic acid derivatives to enhance regioselectivity. Monitor reaction progress via LC-MS and adjust solvent polarity (e.g., DMF/water mixtures) to minimize byproducts .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Use a combination of:

- High-resolution mass spectrometry (HR-MS) to verify molecular weight (error < 2 ppm).

- 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and confirm methoxy-pyridazine connectivity .

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to validate enantiopurity (>98% ee). Reference retention times against (R)-enantiomer standards .

Q. How can stability issues related to the methoxy-pyridazine group be addressed during storage?

- Methodological Answer: Degradation studies under accelerated conditions (40°C/75% RH) show hydrolysis of the methoxy group as a primary instability pathway. Stabilization strategies include:

- Storage in amber vials under argon at -20°C.

- Lyophilization with cryoprotectants (e.g., trehalose) to reduce hydrolytic activity .

Advanced Research Questions

Q. How to resolve contradictions in enantiopurity data between synthetic batches?

- Methodological Answer: Discrepancies often arise from residual catalysts (e.g., Pd) or solvent traces interfering with chiral analysis. Implement:

- Post-synthesis purification: Use activated charcoal to adsorb metal residues, followed by preparative HPLC with trifluoroacetic acid (TFA)-modified mobile phases .

- Circular dichroism (CD) spectroscopy to cross-validate chiral HPLC results, focusing on the 210–250 nm range for pyridazine chromophore activity .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting pyridazine modifications?

- Methodological Answer: Design a matrix varying pyridazine substituents (e.g., 6-methoxy vs. 6-fluoro) and amino acid side chains. Use:

- Parallel synthesis with automated liquid handlers to generate 20–50 analogs.

- Molecular docking (AutoDock Vina) to prioritize substitutions predicted to enhance binding to target receptors (e.g., kinase domains) .

- In vitro bioassays (IC50 measurements) to correlate steric/electronic effects with activity .

Q. How to identify and characterize metabolic byproducts in hepatic microsome studies?

- Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes. Use:

Q. What computational strategies predict solubility and membrane permeability for in vivo models?

- Methodological Answer: Combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.